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molecular formula C9H11BrN2O2 B1281182 5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid CAS No. 59950-52-6

5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid

Cat. No. B1281182
M. Wt: 259.1 g/mol
InChI Key: QBCWSAPYKRVEIH-UHFFFAOYSA-N
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Patent
US07829571B2

Procedure details

A mixture of 5-bromo-2-tert-butyl-pyrimidine-4-carboxylic acid (1.65 g, 6.37 mmol) and aqueous sodium hydroxide (1.0 N, 19.1 mL, 19.1 mmol) in methanol (100 ml) was treated with a catalytic amount of 10% palladium on carbon. The mixture was degassed under vacuum/nitrogen, then hydrogenated at 50 psi for 2 hours. The catalyst was removed by filtration, the methanol was removed under vacuum, and the aqueous was acidified by the addition of 1.0 N aqueous hydrochloric acid (40 mL). The resulting suspension was extracted with ethyl acetate (4×50 mL), the combined organic phases were washed with brine, dried over sodium sulfate, and concentrated in-vacuo to yield 1.06 g of 2-tert-butylpyrimidine-4-carboxylic acid as a white powder. MS (ES+)=181 (M+H+).
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
19.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([C:12]([OH:14])=[O:13])=[N:4][C:5]([C:8]([CH3:11])([CH3:10])[CH3:9])=[N:6][CH:7]=1.[OH-].[Na+]>CO.[Pd]>[C:8]([C:5]1[N:4]=[C:3]([C:12]([OH:14])=[O:13])[CH:2]=[CH:7][N:6]=1)([CH3:11])([CH3:9])[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
1.65 g
Type
reactant
Smiles
BrC=1C(=NC(=NC1)C(C)(C)C)C(=O)O
Name
Quantity
19.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed under vacuum/nitrogen
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the methanol was removed under vacuum
ADDITION
Type
ADDITION
Details
the aqueous was acidified by the addition of 1.0 N aqueous hydrochloric acid (40 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting suspension was extracted with ethyl acetate (4×50 mL)
WASH
Type
WASH
Details
the combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)C1=NC=CC(=N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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